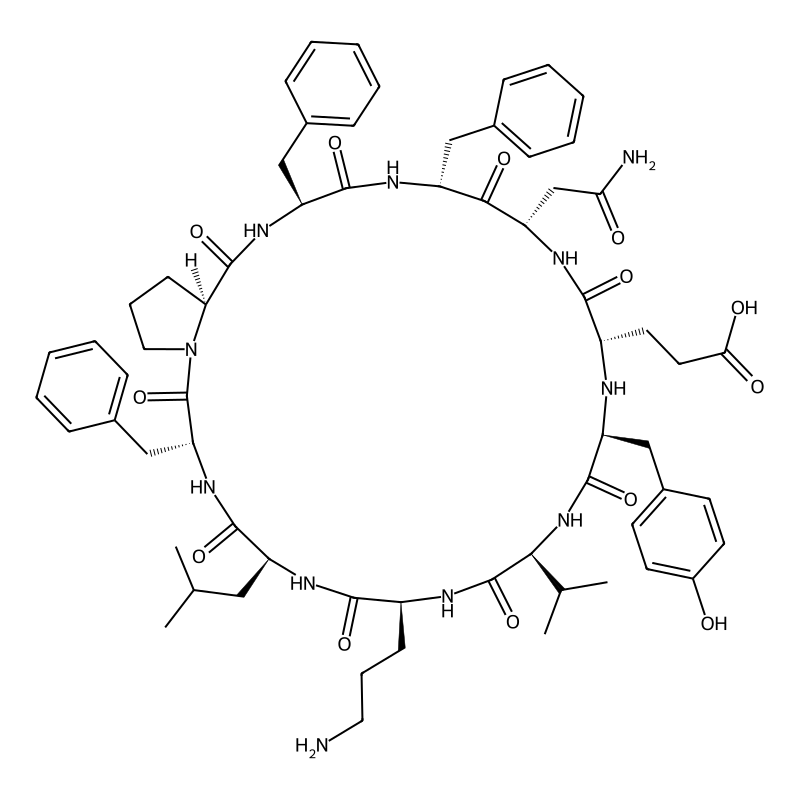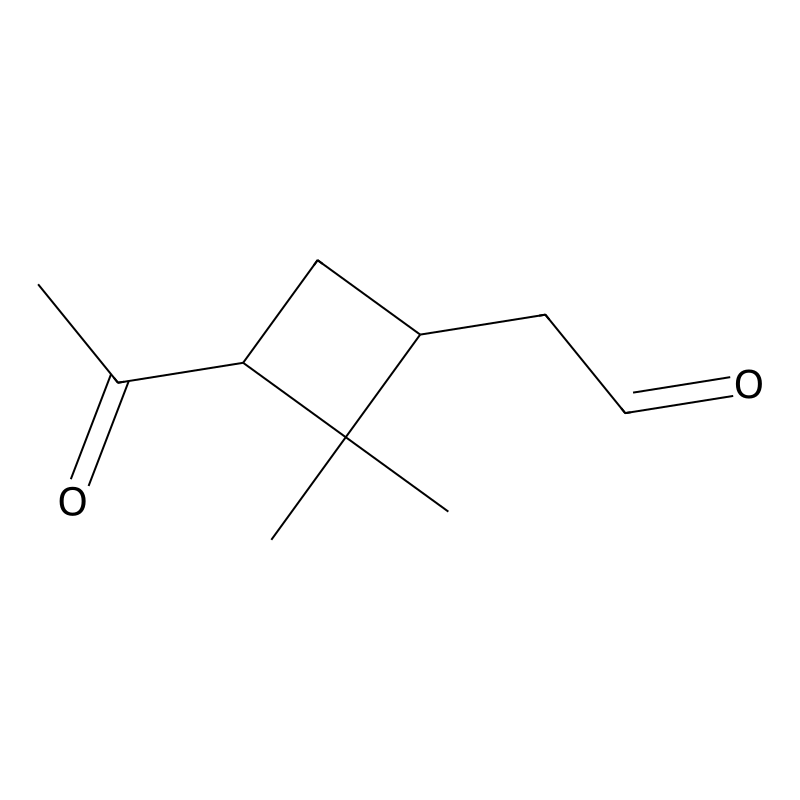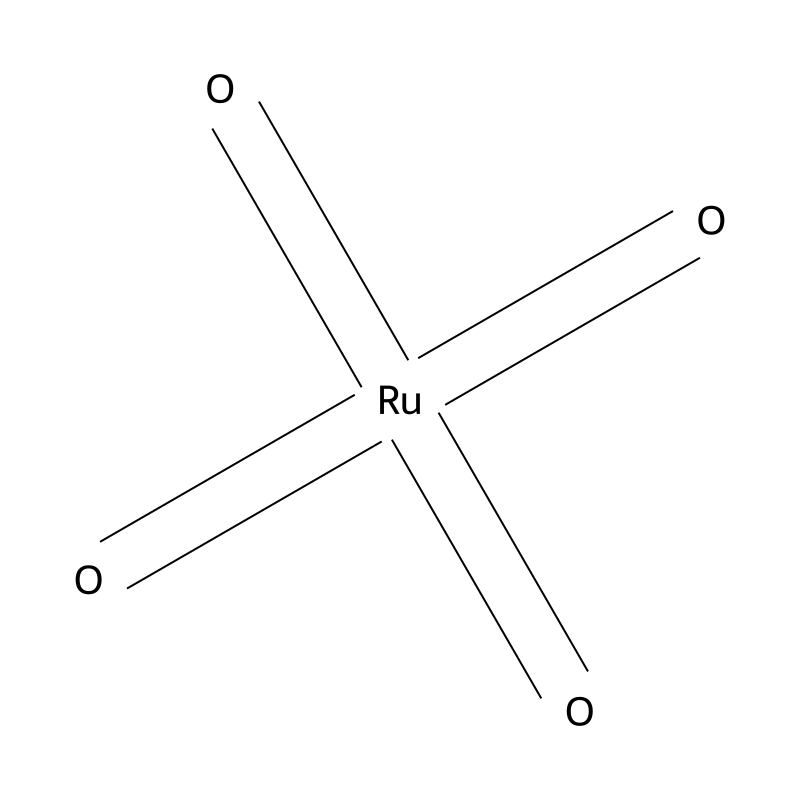Tyrothricin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- Study of antibiotic resistance mechanisms: Researchers use tyrothricin to study how bacteria develop resistance to antibiotics. By exposing bacteria to tyrothricin and observing how they adapt, scientists can gain insights into the mechanisms of resistance and develop strategies to combat it. )
- Investigation of membrane permeability: Tyrothricin disrupts the cell membranes of bacteria. Scientists can utilize this property to study the permeability of bacterial membranes and how different substances interact with them. This knowledge can be valuable in developing new antibiotics and other drugs. Source: Journal of Antimicrobial Chemotherapy:
- Cell biology research: Due to its membrane-disrupting effects, tyrothricin can be used as a tool in cell biology research to study cellular processes and structures. For instance, researchers can employ tyrothricin to investigate the role of membranes in specific cellular functions. Source: Science magazine:
Tyrothricin is a complex antibiotic peptide mixture derived from the aerobic Gram-positive bacterium Brevibacillus parabrevis, historically classified as Bacillus brevis. It consists of approximately 60% tyrocidines, which are cationic cyclic decapeptides, and 40% neutral linear gramicidins. The predominant components of tyrocidines include TrcA/A1, TrcB/B1, and TrcC/C1, while valine-gramicidin A is often the major gramicidin present. This antibiotic is primarily effective against Gram-positive bacteria and exhibits broad-spectrum antibacterial and antifungal activity, with minimal reports of microbial resistance over its extensive therapeutic use spanning more than six decades .
Tyrothricin functions through various biochemical mechanisms. The tyrocidines disrupt bacterial cell membranes by forming dimers that orient at the membrane-water interface, leading to leakage of cellular contents. This membrane permeabilization is facilitated by their β-sheet structure, which includes both L and D amino acids. Gramicidins can form helices that transport monovalent cations across membranes, contributing to bacterial growth inhibition through potassium ion loss .
Tyrothricin exhibits bacteriocidal effects against Gram-positive bacteria by inhibiting protein biosynthesis. Its action is notably ineffective against Gram-negative bacteria due to differences in membrane structure. The compound also acts as a reversible non-competitive inhibitor of acetylcholinesterase and β-galactosidase, although the relevance of these interactions to its antibacterial properties remains unclear .
The synthesis of tyrothricin occurs naturally through fermentation processes involving Brevibacillus parabrevis. The bacteria produce the antibiotic as part of their metabolic processes. While synthetic methods for producing tyrothricin have not been extensively documented, research into similar peptide antibiotics suggests that solid-phase peptide synthesis could be a potential avenue for laboratory production .
Tyrothricin belongs to a class of polypeptide antibiotics that share structural and functional similarities with other compounds. Here are some comparable compounds:
| Compound Name | Description |
|---|---|
| Colistin | A cationic polypeptide antibiotic effective against Gram-negative bacteria. |
| Polymyxin B | Another cationic polypeptide antibiotic primarily used against Gram-negative infections. |
| Bacitracin | A polypeptide antibiotic effective against Gram-positive bacteria; inhibits cell wall synthesis. |
| Gramicidin A | A linear peptide antibiotic effective against Gram-positive organisms; forms pores in bacterial membranes. |
| Tyrocidine | A component of tyrothricin itself; exhibits similar antibacterial properties. |
Uniqueness of Tyrothricin: Tyrothricin's unique composition of both tyrocidines and gramicidins allows it to exert a dual mechanism of action—disrupting cell membranes while also inhibiting protein biosynthesis, making it particularly effective for localized infections without significant resistance development .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
MeSH Pharmacological Classification
ATC Code
D06 - Antibiotics and chemotherapeutics for dermatological use
D06A - Antibiotics for topical use
D06AX - Other antibiotics for topical use
D06AX08 - Tyrothricin
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AB - Antibiotics
R02AB02 - Tyrothricin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AA - Antibiotics
S01AA05 - Tyrothricin
Other CAS
Dates
2: Vosloo JA, Stander MA, Leussa AN, Spathelf BM, Rautenbach M. Manipulation of the tyrothricin production profile of Bacillus aneurinolyticus. Microbiology. 2013 Oct;159(Pt 10):2200-11. doi: 10.1099/mic.0.068734-0. Epub 2013 Aug 20. PubMed PMID: 23963303.
3: Richter C, Trojahn C, Hillmann K, Dobos G, Stroux A, Kottner J, Blume-Peytavi U. Reduction of Inflammatory and Noninflammatory Lesions with Topical Tyrothricin 0.1% in the Treatment of Mild to Severe Acne Papulopustulosa: A Randomized Controlled Clinical Trial. Skin Pharmacol Physiol. 2016;29(1):1-8. doi: 10.1159/000439439. Epub 2015 Oct 13. PubMed PMID: 26458265.
4: Wigger-Alberti W, Stauss-Grabo M, Grigo K, Atiye S, Williams R, Korting HC. Efficacy of a tyrothricin-containing wound gel in an abrasive wound model for superficial wounds. Skin Pharmacol Physiol. 2013;26(1):52-6. doi: 10.1159/000343907. Epub 2012 Nov 24. PubMed PMID: 23183356.
5: Kim JY, Jun JH, Kim SJ, Hwang KM, Choi SR, Han SD, Son MW, Park ES. Wound healing efficacy of a chitosan-based film-forming gel containing tyrothricin in various rat wound models. Arch Pharm Res. 2015 Feb;38(2):229-38. doi: 10.1007/s12272-014-0368-7. Epub 2014 Apr 10. PubMed PMID: 24715576.
6: Lang C, Staiger C. Tyrothricin--An underrated agent for the treatment of bacterial skin infections and superficial wounds? Pharmazie. 2016 Jun;71(6):299-305. Review. PubMed PMID: 27455547.
7: Han SD, Sung HJ, Lee GH, Jun JH, Son M, Kang MJ. Chitosan-Based Film of Tyrothricin for Enhanced Antimicrobial Activity against Common Skin Pathogens Including Staphylococcus aureus. J Microbiol Biotechnol. 2016 May 28;26(5):953-8. doi: 10.4014/jmb.1512.12037. PubMed PMID: 26907760.
8: Matula C, Nahler G, Kreuzig F. Salivary levels of gramicidin after use of a tyrothricin-containing gargle/mouth-wash and tyrothricin lozenges. Int J Clin Pharmacol Res. 1988;8(4):259-61. PubMed PMID: 2460410.
9: Kreuzig F, Nahler G. Salivary levels of gramicidin after use of a tyrothricin lozenge and a tyrothricin gargle/mouth-wash. Int J Clin Pharmacol Res. 1983;3(2):65-70. PubMed PMID: 6207119.
10: Bayerl C, Völp A. [Tyrothricin powder in the treatment of cutaneous lesions]. Pharmazie. 2004 Nov;59(11):864-8. German. PubMed PMID: 15587588.
11: Ruckdeschel G, Beaufort F, Nahler G, Belzer O. In vitro antibacterial activity of gramicidin and tyrothricin. Arzneimittelforschung. 1983;33(12):1620-2. PubMed PMID: 6199032.
12: Kretschmar M, Nichterlein T, Nebe CT, Hof H, Burger KJ. Fungicidal effect of tyrothricin on Candida albicans. Mycoses. 1996 Jan-Feb;39(1-2):45-50. PubMed PMID: 8786757.
13: LIND HE, SWANTON EM. The effect of prolonged use of a tyrothricin tooth paste on the tyrothricin resistance of oral microorganisms and their cross resistance to other antibiotics. Antibiot Chemother (Northfield). 1954 Nov;4(11):1161-6. PubMed PMID: 24543276.
14: FONG J, KRUEGER AP. The lytic action of tyrothricin and its derivatives on Staphylococcus aureus. J Gen Physiol. 1950 Mar;33(4):311-3. PubMed PMID: 15406368; PubMed Central PMCID: PMC2147198.
15: Grossgebauer K, Hartmann D. [Antiviral activity of tyrothricin against Sendai virus in suspension tests (author's transl)]. Zentralbl Bakteriol Orig B. 1978 May;166(4-5):434-42. German. PubMed PMID: 207052.
16: Walsh CT. Insights into the chemical logic and enzymatic machinery of NRPS assembly lines. Nat Prod Rep. 2016 Feb;33(2):127-35. doi: 10.1039/c5np00035a. Review. PubMed PMID: 26175103.
17: CURRY JC. GRADIENT PLATE BIOASSAY FOR TYROTHRICIN AND ITS APPLICATION TO DENTIFRICES. Appl Microbiol. 1963 Nov;11:539-41. PubMed PMID: 14075054; PubMed Central PMCID: PMC1058046.
18: DARLING D, BAUMEISTER CF. Tyrothricin in the treatment of the common cold. Arch Otolaryngol. 1947 Sep;46(3):395-7. PubMed PMID: 20265716.
19: Kanof NB. Bacitracin and tyrothricin. Med Clin North Am. 1970 Sep;54(5):1291-3. Review. PubMed PMID: 4919152.
20: Honigsbaum M. Antibiotic antagonist: the curious career of René Dubos. Lancet. 2016 Jan 9;387(10014):118-9. doi: 10.1016/S0140-6736(15)00840-5. Epub 2015 Nov 18. PubMed PMID: 26841989.








